

# Application of Nuclear Magnetic Resonance (NMR) for the Structural Elucidation of Aureusidin

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## Compound of Interest

Compound Name: Aureusidin

Cat. No.: B138838

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## Introduction

**Aureusidin** is a significant member of the aurone class of flavonoids, contributing to the vibrant yellow pigmentation in various flowers. Beyond its role as a plant pigment, **aureusidin** has garnered considerable interest within the scientific and drug development communities due to its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The precise structural characterization of **aureusidin** is paramount for understanding its bioactive conformations, mechanism of action, and for guiding synthetic derivatization efforts in drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structure elucidation of such natural products in solution. This document provides a detailed overview of the application of NMR spectroscopy for the structural determination of **aureusidin**, including experimental protocols and data interpretation guidelines.

## Data Presentation

The structural elucidation of **aureusidin** is achieved through the comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. While specific experimental data for **aureusidin** was not available in the conducted search, the following tables are structured to present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data that would be obtained from such an analysis.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Aureusidin**.

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
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Note:  $\delta$  = chemical shift; multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet); J = coupling constant.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Aureusidin**.

Position	$\delta$ (ppm)
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## Experimental Protocols

The following protocols provide a general framework for the NMR analysis of **aureusidin**.

### Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

- **Sample Purity:** Ensure the **aureusidin** sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. For flavonoids like **aureusidin**, Dimethyl Sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) or Methanol- $\text{d}_4$  ( $\text{CD}_3\text{OD}$ ) are common choices. The solvent should not have signals that overlap with key resonances of the analyte.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of **aureusidin** in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.
- **Sample Filtration:** Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added ( $\delta = 0.00$  ppm). However, referencing to the residual solvent peak is more common.

## 1D NMR Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Spectrometer Setup:** Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard 1D proton spectrum.
  - Typical parameters include a  $30^\circ$  or  $90^\circ$  pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled 1D carbon spectrum.
  - Typical parameters include a  $30^\circ$  pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is usually required.

## 2D NMR Data Acquisition

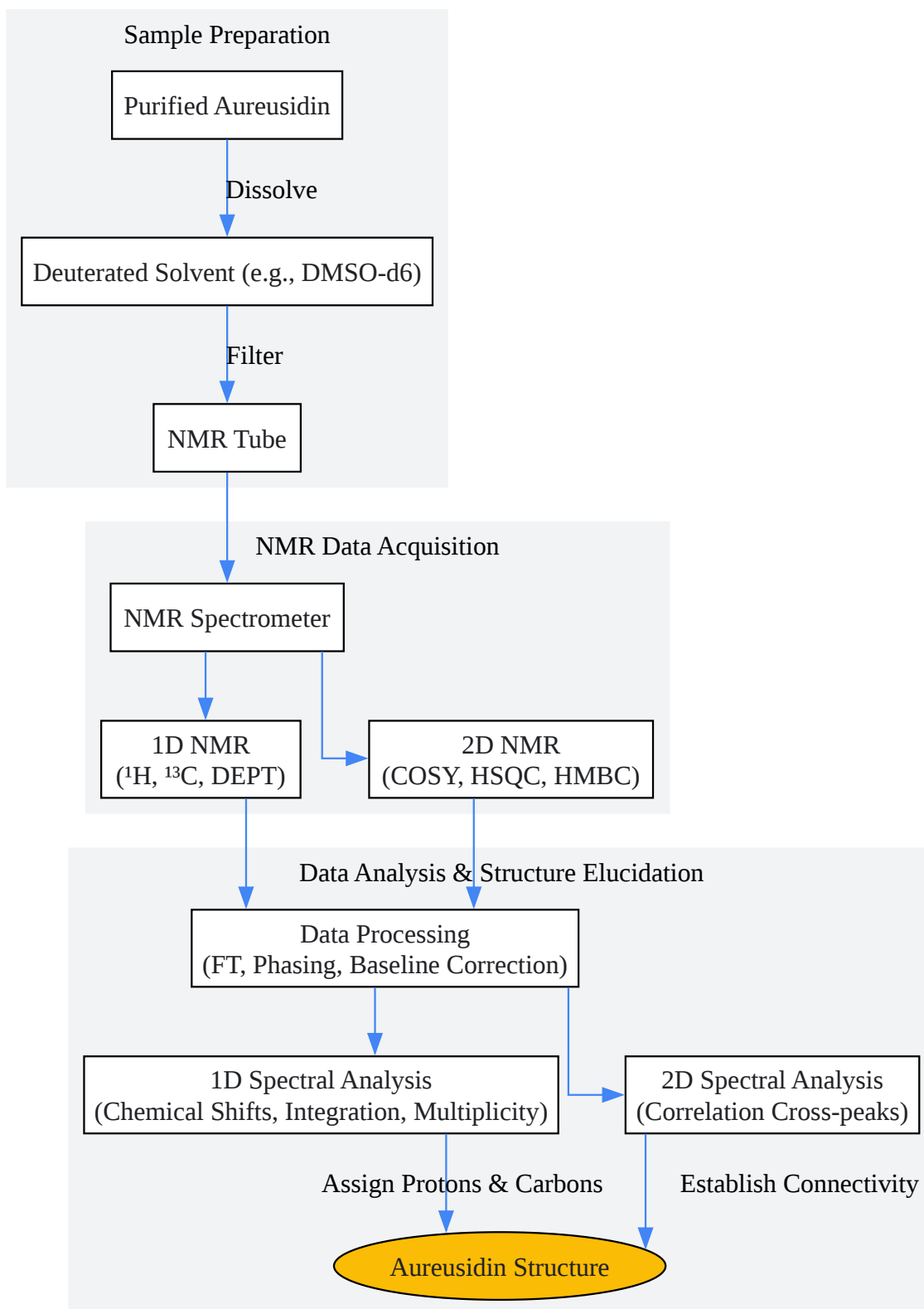
2D NMR experiments are essential for establishing the connectivity between atoms in the molecule.

- **COSY (Correlation Spectroscopy):**
  - This experiment identifies proton-proton spin-spin couplings ( $^2\text{JHH}$  and  $^3\text{JHH}$ ).

- It is crucial for assembling spin systems within the molecule, such as the aromatic rings and the vinyl proton of **aureusidin**.
- HSQC (Heteronuclear Single Quantum Coherence):
  - This experiment correlates protons with their directly attached carbons ( $^1\text{JCH}$ ).
  - It is used to assign the carbon signals based on the already assigned proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation):
  - This experiment shows correlations between protons and carbons that are two or three bonds away ( $^2\text{JCH}$  and  $^3\text{JCH}$ ).
  - HMBC is critical for connecting the different spin systems and for identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
  - These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

## Mandatory Visualizations

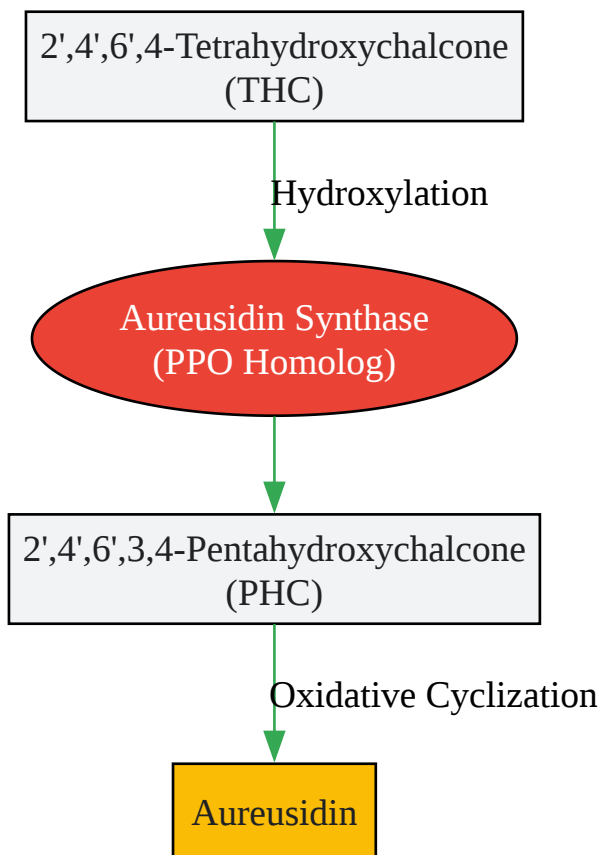
## Experimental Workflow for Aureusidin Structure Elucidation



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Caption: Workflow for NMR-based structure elucidation of **aureusidin**.

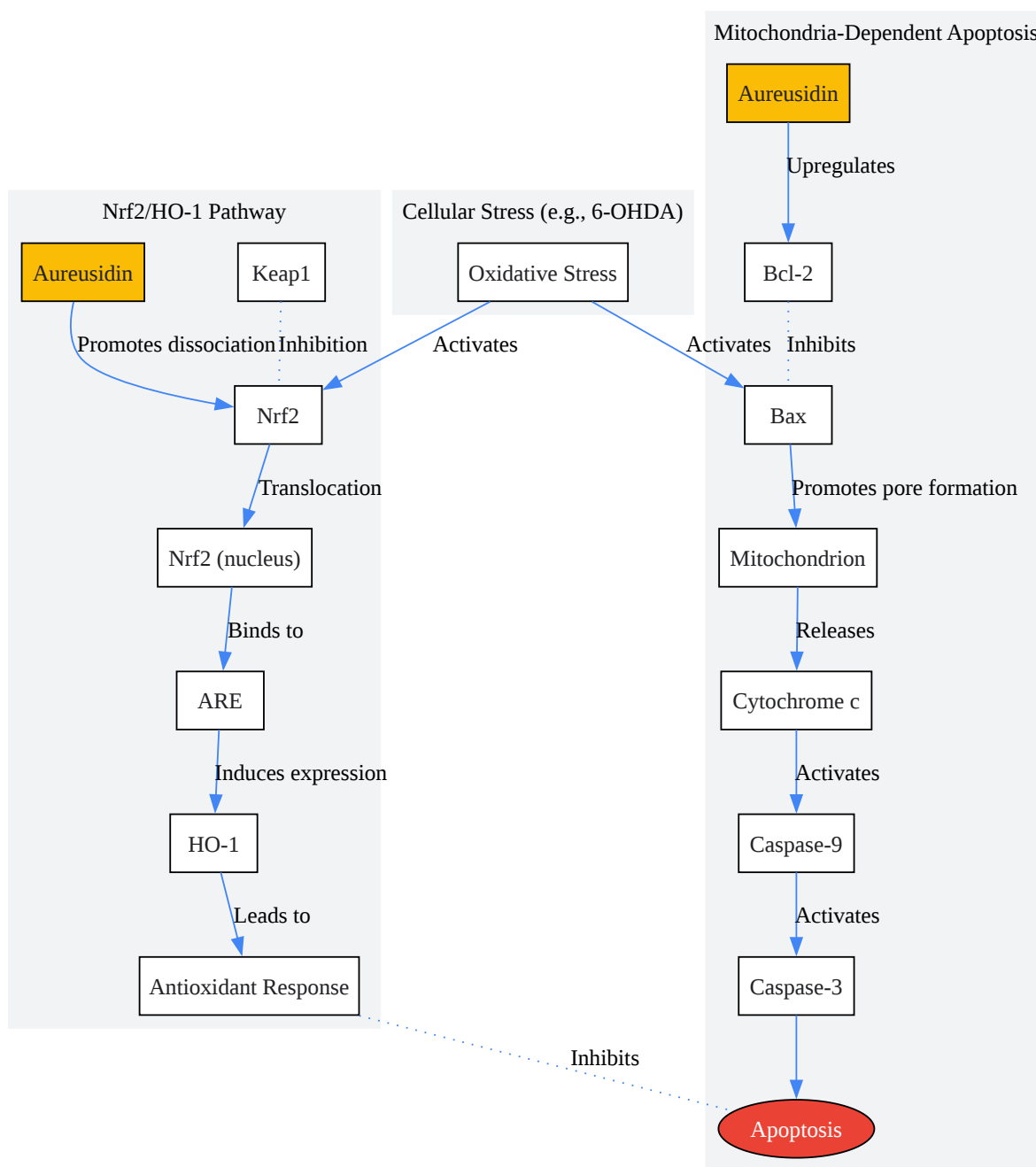
## Aureusidin Biosynthesis Pathway



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Caption: Biosynthesis of **aureusidin** from its chalcone precursor.

## Neuroprotective Signaling Pathway of Aureusidin



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